molecular formula C6H9NO2 B170151 hexahydro-2H-cyclopenta[d]oxazol-2-one CAS No. 114364-42-0

hexahydro-2H-cyclopenta[d]oxazol-2-one

Cat. No.: B170151
CAS No.: 114364-42-0
M. Wt: 127.14 g/mol
InChI Key: BYBIMGJXEDBVDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-2H-cyclopenta[d]oxazol-2-one can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-cyclopenta[d]oxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazolone derivatives, amine derivatives, and substituted cyclopentane compounds .

Scientific Research Applications

Hexahydro-2H-cyclopenta[d]oxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-2H-cyclopenta[d]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include the modulation of enzyme activity and the alteration of protein-ligand binding dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-2H-cyclopenta[d]oxazol-2-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIMGJXEDBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551610
Record name Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114364-42-0
Record name Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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